Product packaging for VUF14862(Cat. No.:CAS No. 2223023-78-5)

VUF14862

Cat. No.: B611784
CAS No.: 2223023-78-5
M. Wt: 432.57
InChI Key: LLWILWMTGDKHQL-PMSNSPATSA-N
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Description

Evolution and Significance of Photopharmacology in Chemical Biology

Photopharmacology is an emerging, multidisciplinary field at the intersection of organic chemistry, photochemistry, and medicinal chemistry. mdpi.comresearchgate.net It leverages the ability of light to induce structural changes in molecules, thereby altering their biological activity. mdpi.comresearchgate.netrhhz.netcsic.es This approach has evolved significantly over the past decade, building upon earlier studies that incorporated photoswitches, such as azobenzenes, into bioactive molecules. mdpi.comacs.orgbiorxiv.orgrsc.orgnih.gov The core principle involves integrating light-responsive moieties into the structure of bioactive compounds, allowing their activity to be controlled with light. mdpi.comresearchgate.net This offers a means to dynamically modulate native biological targets and provides a framework for achieving reversible regulation with light. nih.govnih.gov A key significance of photopharmacology lies in its potential to address the challenge of off-target toxicity by enabling the activation of a drug only at the desired site and time. mdpi.com The application of photopharmacology has expanded to encompass a wide range of biological targets, including ion channels, enzymes, and notably, G Protein-Coupled Receptors. researchgate.netbiorxiv.org

G Protein-Coupled Receptors (GPCRs) as Pivotal Targets in Biomedical Research

G Protein-Coupled Receptors (GPCRs) constitute the largest superfamily of membrane proteins in the human genome, with approximately 800 members. nih.govstjude.orgahajournals.org These versatile proteins play a pivotal role in regulating a vast array of physiological processes, including sensory perception, immune responses, hormone regulation, and neurotransmission. nih.govstjude.orgusi.chnih.gov GPCRs function by transducing extracellular signals into intracellular responses, typically through the activation of heterotrimeric G proteins and subsequent modulation of intracellular signaling cascades, such as those involving second messengers like cyclic AMP or inositol (B14025) phospholipids. nih.govstjude.orgahajournals.orgnih.gov Their widespread involvement in fundamental biological functions makes GPCRs exceptionally important targets in biomedical research and drug discovery. nih.govusi.ch Approximately 30-35% of all marketed drugs exert their therapeutic effects by targeting GPCRs. nih.govstjude.orgusi.ch Despite their significance, the complexity and diversity of GPCRs present challenges in developing highly selective ligands and fully understanding their functions in complex biological systems. stjude.orgnih.gov

Rationale for Optical Control of GPCR Activity with Spatiotemporal Precision

The intricate roles of GPCRs in various physiological and pathological processes necessitate tools that can probe their function with high precision. Traditional pharmacological and genetic approaches often face limitations in achieving the desired level of spatiotemporal control and molecular or cell-type specificity. nih.gov This has driven the demand for noninvasive methods to modulate GPCR activity with enhanced temporal and spatial resolution. acs.orgnih.govnih.govresearchgate.net Optical control, particularly through the use of photoswitchable ligands, offers a compelling solution. csic.espnas.orgnih.gov By incorporating photoswitches into ligand molecules, researchers can dynamically control the ligand's affinity or efficacy using light, thereby enabling the precise manipulation of GPCR activity in defined cellular locations and at specific time points. csic.esacs.orgnih.govnih.govresearchgate.netresearchgate.netacs.org This spatiotemporal precision is invaluable for dissecting the complex signaling cascades mediated by GPCRs and understanding the specific contributions of individual receptors or signaling components to biological processes. acs.orgnih.govnih.gov Unlike approaches relying on engineered non-native proteins, photoswitchable ligands can target endogenous receptors, potentially avoiding issues related to non-physiological expression levels or incorrect localization. nih.gov The ability to rapidly and reversibly modulate GPCR activity with light provides a powerful tool for real-time studies and offers a level of control not readily achievable with conventional pharmacological agents. acs.orgnih.govnih.govresearchgate.net

The Compound VUF14862

This compound is a notable example of a photoswitchable ligand developed for the optical control of GPCR activity. It is characterized as a stable and fatigue-resistant photoswitchable antagonist that targets the histamine (B1213489) H3 receptor (H3R), an archetypical family A GPCR primarily expressed in the central nervous system. acs.orgnih.govnih.govresearchgate.netmedchemexpress.comresearchgate.netmedchemexpress.com The H3R is involved in regulating the release of histamine and other neurotransmitters and is considered a potential therapeutic target for neurological disorders. researchgate.netbiorxiv.org

This compound incorporates an azobenzene (B91143) moiety, a common photoswitch, into its structure. acs.orgnih.govnih.govresearchgate.net This allows this compound to undergo photoisomerization upon irradiation with light of specific wavelengths. Research has shown that this compound binds to the H3R with a significantly increased affinity upon irradiation at 360 nm. acs.orgnih.govnih.govresearchgate.netmedchemexpress.comresearchgate.net Specifically, a greater than 10-fold increase in binding affinity has been observed under 360 nm illumination. acs.orgnih.govnih.govresearchgate.netmedchemexpress.comresearchgate.net This light-dependent change in affinity enables the optical control of H3R blockade.

This compound, along with VUF14738, was developed as part of a bidirectional photoswitchable antagonist toolbox for real-time GPCR photopharmacology. acs.orgnih.govnih.govresearchgate.net Both compounds exhibit swift and reversible photoisomerization and possess long thermal half-lives, making them suitable for dynamic studies. acs.orgnih.govnih.govresearchgate.net Real-time electrophysiology experiments using H3R-expressing Xenopus oocytes have confirmed the dynamic photomodulation of H3R activation by this compound in repeated cycles on a time scale of seconds. acs.orgnih.govnih.gov This demonstrates the utility of this compound as a robust tool for spatiotemporal studies of H3R signaling. acs.orgnih.govnih.govresearchgate.netmedchemexpress.comresearchgate.net The ability to switch the antagonistic activity of this compound with light provides researchers with fine-grained control over H3R activity, facilitating the dissection of the complex signaling cascades mediated by this receptor. acs.orgnih.govnih.gov

The photoswitchable properties of this compound, particularly the significant change in binding affinity upon light exposure, highlight the power of photopharmacology in developing molecular tools for precisely controlling GPCR function in research settings.

Research Findings Summary for this compound

PropertyDetailSource
Target ReceptorHistamine H3 Receptor (H3R) acs.orgnih.govnih.govresearchgate.netmedchemexpress.comresearchgate.netmedchemexpress.com
Molecular ClassificationPhotoswitchable GPCR Antagonist, Azobenzene derivative acs.orgbiorxiv.orgnih.govnih.govresearchgate.netmedchemexpress.commedchemexpress.com
Effect of 360 nm Irradiation>10-fold increased binding affinity to H3R acs.orgnih.govnih.govresearchgate.netmedchemexpress.comresearchgate.net
Photoswitching PropertiesSwift and reversible photoisomerization, long thermal half-life acs.orgnih.govnih.govresearchgate.net
Demonstrated UseSpatiotemporal studies of H3R signaling, real-time electrophysiology acs.orgnih.govnih.govresearchgate.netmedchemexpress.comresearchgate.netmedchemexpress.com

Properties

CAS No.

2223023-78-5

Molecular Formula

C26H32N4O2

Molecular Weight

432.57

IUPAC Name

(3-((4-(trans-3-(piperidin-1-yl)cyclobutoxy)phenyl)diazenyl)phenyl)(pyrrolidin-1-yl)methanone

InChI

InChI=1S/C26H32N4O2/c31-26(30-15-4-5-16-30)20-7-6-8-22(17-20)28-27-21-9-11-24(12-10-21)32-25-18-23(19-25)29-13-2-1-3-14-29/h6-12,17,23,25H,1-5,13-16,18-19H2/b28-27+/t23-,25-

InChI Key

LLWILWMTGDKHQL-PMSNSPATSA-N

SMILES

O=C(C1=CC=CC(/N=N/C2=CC=C(O[C@H]3C[C@H](N4CCCCC4)C3)C=C2)=C1)N5CCCC5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

VUF14862;  VUF-14862;  VUF 14862

Origin of Product

United States

Synthesis and Molecular Design Principles of Vuf14862

Integration of Azobenzene (B91143) Photoswitchable Scaffold in Ligand Core Design

A key principle in the design of VUF14862 is the integration of an azobenzene moiety into the ligand core. Azobenzene is a well-established photoswitchable scaffold known for its reversible trans-cis photoisomerization upon irradiation with specific wavelengths of light. By incorporating this unit, this compound gains the ability to change its conformation and, consequently, its interaction with the target receptor, in response to light. This approach is a common strategy in photopharmacology to introduce light sensitivity into small molecules csic.esbeilstein-journals.orgpolimi.it. The azobenzene moiety in this compound is substituted and integrated into the core structure mdpi.comresearchgate.net.

Core-Centered Strategy for Histamine (B1213489) H3 Receptor (H3R) Antagonist Development

This compound was developed using a core-centered strategy for designing histamine H3 receptor antagonists researchgate.netscispace.com. This involved modifying the chemical scaffold of known H3R ligands by incorporating the photoresponsive azobenzene group acs.org. This approach aimed to create photoswitchable molecules while leveraging the established bioactivity profiles of parent compounds acs.org. This compound functions as a photoswitchable GPCR antagonist targeting the H3R pathway medchemexpress.com. It is part of a bidirectional antagonist toolbox developed for the H3 receptor nih.govresearchgate.netnih.gov.

Photochemical Characterization and Isomerization Dynamics

The photochemical properties of this compound are critical to its function as a light-controlled ligand.

This compound undergoes swift and reversible trans-cis photoisomerization upon illumination researchgate.netnih.govresearchgate.netnih.gov. This isomerization is a fundamental property of the azobenzene scaffold, where the molecule transitions between a more stable trans configuration and a less stable cis configuration when exposed to light of appropriate wavelengths nih.govmdpi.comresearchgate.net. For this compound, illumination at 360 nm induces a change in its binding affinity to the H3R researchgate.netnih.govresearchgate.netnih.govacs.org. The reverse cis-trans isomerization can also be driven by light or occur thermally in the dark nih.govmdpi.com.

This compound is characterized by its robust nature, being described as stable and fatigue-resistant medchemexpress.comnih.govresearchgate.netnih.govacs.org. Photostability is crucial for photoswitchable compounds to withstand repeated cycles of illumination without significant degradation researchgate.net. This compound exhibits long thermal half-lives, which is important for maintaining the photoisomerized state in the absence of light nih.govacs.org. The thermal relaxation half-life for this compound (compound 33 in the original study) in a 50 mM Tris-HCl pH 7.4 buffer at room temperature was determined to be 26 days nih.govacs.org. This indicates good thermal stability of the cis isomer, allowing for sustained activity in the dark state.

Here is a data table summarizing the thermal half-life:

CompoundThermal Half-Life (50 mM Tris-HCl pH 7.4, Room Temperature)
This compound26 days nih.govacs.org

Reversible trans-cis Photoisomerization

Comparative Analysis with Bidirectional Photoswitchable Ligands (e.g., VUF14738)

This compound is often compared with VUF14738, another photoswitchable H3R antagonist developed using a similar strategy researchgate.netnih.govresearchgate.netnih.gov. These two compounds represent a bidirectional toolbox for modulating H3R activity with light nih.govresearchgate.netnih.gov. A key difference lies in which isomer is more active. While VUF14738 is more active in the cis conformation, this compound is active in the trans conformation escholarship.org. Specifically, this compound shows a greater than 10-fold increased affinity for H3R upon 360 nm irradiation, which favors the trans isomer researchgate.netmedchemexpress.comnih.govresearchgate.netnih.govacs.org. In contrast, VUF14738 (compound 28) shows a 13.5-fold increase in H3R affinity upon photoswitching nih.govacs.org. Both ligands demonstrate long thermal half-lives and fast, high photochemical trans/cis conversion, making them suitable for real-time electrophysiology experiments nih.govacs.org. The thermal half-life of VUF14738 was found to be 114 days, significantly longer than that of this compound nih.govacs.org.

Here is a data table comparing this compound and VUF14738:

FeatureThis compoundVUF14738
Target ReceptorHistamine H3 Receptor (H3R) medchemexpress.comnih.govresearchgate.netnih.govHistamine H3 Receptor (H3R) nih.govresearchgate.netnih.govacs.org
Activity Directionalitytrans-active antagonist escholarship.orgcis-active antagonist escholarship.org
Affinity Change upon 360 nm Illumination>10-fold increased affinity researchgate.netmedchemexpress.comnih.govresearchgate.netnih.govacs.org>10-fold increased/decreased affinity researchgate.netnih.govresearchgate.netnih.govacs.org (specifically 13.5-fold increase in affinity upon photoswitching nih.govacs.org)
Thermal Half-Life (50 mM Tris-HCl pH 7.4)26 days nih.govacs.org114 days nih.govacs.org
PhotostabilityRobust and fatigue-resistant medchemexpress.comnih.govresearchgate.netnih.govacs.orgRobust and fatigue-resistant nih.govresearchgate.netnih.govacs.org

These characteristics position this compound as a valuable tool for spatiotemporal studies of H3R signaling, allowing for dynamic, light-sensitive modulation of receptor activity medchemexpress.comnih.govresearchgate.netnih.govacs.org.

Pharmacological Profile and Receptor Interactions of Vuf14862

Light-Dependent Modulation of Histamine (B1213489) H3 Receptor (H3R) Binding Affinity

The defining feature of VUF14862's interaction with the H3R is its light-dependent binding affinity. The compound was specifically designed to integrate the photoswitchable properties of azobenzene (B91143) into the ligand core targeting the H3R, an archetypical family A GPCR. acs.orgresearchgate.netresearchgate.net This integration allows for the reversible modulation of its binding affinity upon exposure to light. acs.orgresearchgate.netresearchgate.netguidetopharmacology.org

Quantification of Photoinduced Affinity Shifts

Research has quantified the photoinduced shifts in H3R binding affinity for this compound. Upon illumination at 360 nm, this compound exhibits a significant decrease in H3R binding affinity, reported to be over 10-fold. acs.orgresearchgate.netresearchgate.netmedchemexpress.com This photoisomerization from the trans to the cis state leads to a reduction in the compound's antagonistic effect on the H3R. acs.org Radioligand binding experiments have provided Ki values that demonstrate this shift. For instance, the pKi for the >99% trans isomer was measured at 8.76 ± 0.09, while the pKi for the photostationary state (PSS) cis was 7.71 ± 0.09. acs.org This corresponds to an approximately 11.2-fold decrease in H3R binding affinity upon photoisomerization to the cis state. acs.org

Table 1: H3R Binding Affinity of this compound Isomers

Isomeric StatepKi (Radioligand Binding)Ki (nM)Affinity Shift (vs. trans)
>99% trans8.76 ± 0.09~0.171x
PSS cis7.71 ± 0.09~1.95~11.2-fold decrease

This quantifiable shift in affinity upon illumination is considered a prime parameter for photopharmacology applications and the selection of key compounds like this compound. acs.org

Characterization of Antagonistic Activity in Specific Isomeric States (e.g., cis-active vs. trans-active)

This compound functions as a trans-active antagonist. csic.es This means that its antagonistic activity at the H3R is higher in the trans isomeric state compared to the cis state. acs.orgcsic.es The light-induced isomerization from trans to cis leads to a reduced H3R antagonistic effect. acs.org This is in contrast to other photoswitchable compounds like VUF14738, which exhibits a reciprocal effect, showing increased H3R inhibition upon illumination that favors the cis isomer. acs.org The ability to switch the antagonistic effect by alternating illumination wavelengths (e.g., 360 nm for trans to cis isomerization and 434 nm for cis to trans reversion) has been confirmed in functional assays, such as two-electrode voltage clamp (TEVC) experiments measuring histamine-induced GIRK channel activation. acs.org

Receptor Subtype Selectivity

Achieving selectivity for a specific receptor subtype is crucial for minimizing off-target effects and enhancing therapeutic precision. This compound has been evaluated for its selectivity within the histamine receptor family and against other GPCRs. acs.orgresearchgate.netnih.govimrpress.comnih.gov

H3R Selectivity over H1R and H4R

Studies have demonstrated that this compound possesses good binding selectivity within the histamine receptor subfamily. nih.gov Specifically, it has shown significantly higher selectivity for the H3R compared to the H1R and H4R. acs.orgresearchgate.netnih.gov this compound has been reported to have 10-100 fold higher H3R selectivity over H1R and no measurable affinity for the H4R. researchgate.netnih.gov The histamine receptor family (H1R-H4R) shares only about 20-30% sequence identity, contributing to the possibility of developing subtype-selective ligands. nih.gov

Table 2: this compound Selectivity within Histamine Receptor Subtypes

Receptor SubtypeSelectivity (vs. H3R)Affinity
H3R1xHigh
H1R10-100 fold lowerLower
H4RNo measurable affinityVery low

The distinct expression patterns and signaling pathways of H1R, H3R, and H4R underscore the importance of achieving such selectivity for potential therapeutic applications. imrpress.commdpi.comfrontiersin.org

Assessment of Off-Target Interactions within GPCR Superfamily

While the primary focus of this compound research is its interaction with the H3R, the potential for off-target interactions within the broader GPCR superfamily is a relevant consideration in photopharmacology and drug development. scispace.commdpi.comresearchgate.netbiorxiv.org Although specific comprehensive data on this compound's interactions with a wide panel of non-histamine GPCRs are not extensively detailed in the provided search results, the development of photoswitchable GPCR ligands generally involves assessing their behavior across different receptors to understand potential off-target effects. acs.orgresearchgate.netmdpi.comresearchgate.netacs.org The strategy of integrating photoswitches into known pharmacophores, as was done for this compound based on a known H3R antagonist scaffold, aims to retain target specificity while introducing light sensitivity. acs.orgguidetopharmacology.org However, the inherent flexibility and structural similarities within the vast GPCR superfamily mean that off-target interactions remain a general challenge in developing selective ligands. mdpi.comresearchgate.netbiorxiv.org The use of tools like this compound in research helps to dissect complex signaling pathways and could indirectly contribute to understanding the implications of modulating specific GPCRs. nih.govmdpi.com

Molecular Mechanisms of H3R Antagonism and Signaling Modulation

This compound acts as an antagonist of the histamine H3 receptor. acs.orgresearchgate.netresearchgate.netmedchemexpress.comguidetopharmacology.org H3R is a G protein-coupled receptor primarily coupled to Gi/o proteins. nih.govresearchgate.net Activation of H3R typically leads to the inhibition of adenylyl cyclase activity, decreasing cAMP levels, and can also involve other pathways like the activation of phospholipase A2 and modulation of calcium signaling. mdpi.comnih.gov H3Rs function as both autoreceptors, regulating histamine synthesis and release, and heteroreceptors, modulating the release of other neurotransmitters such as acetylcholine, dopamine, norepinephrine, serotonin, GABA, and glutamate. mdpi.comnih.govuj.edu.pl

As an antagonist, this compound is expected to block the action of endogenous agonists like histamine at the H3R. acs.orgguidetopharmacology.org By binding to the orthosteric or an allosteric site, antagonists prevent receptor activation and downstream signaling. nih.govnih.gov The general H3R antagonist pharmacophore typically includes a positively charged amine group that interacts with specific residues in the transmembrane part of the receptor, such as D1143.32 or E2065.46. acs.org A linker group and an aromatic core are also common features, involved in interactions like π–π stacking with residues such as Y1153.33, Y3746.51, and F3987.39. acs.org

The photoswitchable nature of this compound allows for the dynamic modulation of its antagonistic effect. acs.orgresearchgate.netresearchgate.netguidetopharmacology.org The difference in antagonistic activity between the trans and cis isomers is attributed to the distinct conformational properties of these states and their differential complementarity with the H3R binding site, potentially involving differences in polar/apolar interactions and conformational flexibility. acs.org The trans isomer, with higher affinity, is a more effective antagonist than the lower-affinity cis isomer. acs.orgcsic.es This light-dependent control over antagonism provides a tool to investigate the temporal and spatial aspects of H3R-mediated signaling and its physiological consequences in real-time. acs.orgresearchgate.netresearchgate.netguidetopharmacology.orgresearchgate.net Studies using this compound in systems like Xenopus oocytes expressing H3R and GIRK channels have confirmed the ability to dynamically photomodulate H3R activation and the resulting downstream signaling responses in repeated cycles. acs.orgresearchgate.netresearchgate.net

Table 3: Summary of this compound's Pharmacological Actions

Action TypeReceptor InteractionLight DependenceNotes
AntagonismH3RYesTrans isomer is more active antagonist.
Signaling ModulationGi/o protein pathwayYesModulates downstream effects of H3R.

The studies on this compound contribute to the broader understanding of GPCR photopharmacology and the potential for using light-activated ligands to precisely control receptor activity and dissect complex signaling networks. acs.orgcsic.esacs.org

This compound is a photoswitchable chemical compound that has garnered attention in the field of photopharmacology, particularly for its interaction with G protein-coupled receptors (GPCRs). It is characterized by its ability to undergo photoisomerization, leading to changes in its pharmacological properties. This compound is primarily known as a photoswitchable antagonist of the histamine H3 receptor (H3R). medchemexpress.commedchemexpress.comacs.org

This compound functions as a photoswitchable antagonist targeting the histamine H3 receptor pathway. medchemexpress.commedchemexpress.com Its activity is dependent on its isomeric state, which can be controlled by light. acs.orgnih.gov This light-dependent modulation of receptor binding makes this compound a valuable tool for spatiotemporal studies of H3R signaling. medchemexpress.comacs.org

Photoinduced Ligand Conformational Changes and Receptor Binding Pocket Interaction

This compound incorporates an azobenzene moiety, a chemical group known for its ability to undergo reversible photoisomerization between trans and cis configurations upon irradiation with specific wavelengths of light. nih.govacs.org This photoinduced conformational change in the ligand is crucial for its function.

Upon illumination at 360 nm, this compound undergoes photoisomerization, resulting in a significant change in its affinity for the H3R. nih.govfigshare.comacs.org Specifically, this compound shows over a 10-fold increased or decreased H3R binding affinity upon illumination at 360 nm, depending on the initial isomeric state. nih.govfigshare.comacs.org The trans isomer of this compound adopts an elongated binding mode within the H3R binding pocket, engaging in multiple aromatic stacking interactions with residues such as Y912.61, Y942.64, Y3947.35, and F3987.39. acs.org The carboxamide substituent is positioned to be solvent exposed between extracellular loops 1 and 2. acs.org

The ability of this compound to swiftly and reversibly photoisomerize allows for dynamic photomodulation of H3R activation. acs.orgnih.gov This characteristic, combined with long thermal half-lives and high photochemical trans/cis conversion, makes this compound a robust and fatigue-resistant photoswitchable antagonist suitable for real-time experiments. acs.orgnih.gov Molecular modeling studies have been employed to further explain the differing pharmacological effects of this compound isomers. csic.es

Impact on G Protein-Coupled Signaling Cascades

As a GPCR antagonist, this compound exerts its effects by interacting with the histamine H3 receptor, which is a member of the GPCR family. medchemexpress.commedchemexpress.comacs.org GPCRs are known to activate intracellular signaling cascades through their interaction with heterotrimeric G proteins. wikipedia.orgmsu.edu Upon ligand binding, GPCRs undergo conformational changes that facilitate the exchange of GDP for GTP on the alpha subunit of the associated G protein, leading to the dissociation of the alpha subunit from the beta-gamma complex and the initiation of downstream signaling events. wikipedia.orgmsu.edu

While the search results specifically highlight this compound's role as an antagonist and its impact on H3R binding affinity upon photoisomerization, the direct downstream effects on specific G protein-coupled signaling cascades initiated by H3R in the presence of this compound are implied through its classification as a GPCR antagonist. Antagonists typically block the activation of the receptor by endogenous agonists, thereby preventing the subsequent activation of associated G proteins and the downstream signaling cascades they regulate, such as those involving adenylyl cyclase, phospholipase C, or ion channels, depending on the specific G protein subtype coupled to the receptor. msu.edu The H3R is known to couple to Gi/Go proteins, which primarily inhibit adenylyl cyclase activity, leading to decreased cAMP levels. Therefore, this compound, by acting as an H3R antagonist, would be expected to counteract the effects of H3R agonists on these Gi/Go-mediated pathways.

Advanced Methodologies Employing Vuf14862 in Research

Real-Time Electrophysiological Characterization

Electrophysiology techniques enable the measurement of electrical activity in biological systems, providing insights into ion channel and receptor function. VUF14862's photoswitchable nature allows for real-time modulation of H3R activity, which can be monitored using electrophysiological methods.

Dynamic Photomodulation of H3R Activity in Heterologous Expression Systems (e.g., Xenopus Oocytes Co-expressing H3R and GIRK Channels)

this compound has been successfully employed in two-electrode voltage clamp (TEVC) experiments using Xenopus laevis oocytes heterologously expressing human H3R (hH3R) and G protein-gated inwardly rectifying potassium (GIRK) channels researchgate.netnih.govresearchgate.net. The H3R is known to couple to Gi proteins, and activation of Gi-coupled receptors can lead to the activation of GIRK channels frontiersin.org.

In this system, H3R activation by an agonist leads to the opening of GIRK channels, resulting in a measurable outward potassium current researchgate.netfrontiersin.org. By using this compound, researchers can dynamically control the activation state of hH3R through illumination with specific wavelengths of light researchgate.netnih.gov.

Illumination with 360 ± 20 nm light drives this compound towards its cis isomer, while illumination with 434 ± 9 nm light favors the trans isomer researchgate.net. These isomeric states exhibit different affinities and potencies for the H3R researchgate.netnih.gov.

Real-time current traces measured by TEVC demonstrate that continuous perfusion with this compound while alternating illumination wavelengths (360 nm and 434 nm) results in dynamic modulation of the GIRK-mediated current, reflecting the light-induced changes in H3R activity researchgate.net. This allows for the study of receptor kinetics and signaling in a temporally controlled manner.

Data from a representative TEVC experiment showing dynamic photomodulation of GIRK current by this compound could be represented in a table format, illustrating the current amplitude changes upon switching between different illumination wavelengths.

Illumination Wavelength (nm)This compound Isomer FavoredH3R Activity ModulationObserved GIRK Current
360 ± 20cisDecreased affinity/potency researchgate.netnih.govChange in Current Amplitude
434 ± 9transIncreased affinity/potency researchgate.netnih.govChange in Current Amplitude

Note: Specific current amplitude data would depend on the experimental conditions and would be included if available from the source.

Temporal Control over Histamine-Induced H3R Activation

This compound, as a photoswitchable ligand, provides a means to exert temporal control over H3R activation induced by histamine (B1213489) or other agonists researchgate.netnih.gov. By rapidly switching the isomeric state of this compound using light, researchers can quickly alter its interaction with the receptor, thereby influencing the receptor's response to endogenous ligands or other pharmacological agents.

The rapid and reversible photoisomerization of this compound, combined with its long thermal half-lives, makes it suitable for real-time experiments where precise temporal control is required researchgate.netnih.gov.

This temporal control allows for the investigation of the dynamic aspects of H3R signaling, such as the onset and offset of receptor activation, desensitization, and resensitization processes, with high temporal resolution researchgate.netnih.gov.

Computational Chemistry and Molecular Modeling Studies

Computational approaches, including molecular modeling and docking, play a crucial role in understanding the interaction of ligands with their target receptors at a molecular level creative-biolabs.comtarosdiscovery.com. These methods complement experimental studies by providing structural insights and facilitating the design of new compounds.

Ligand-Protein Docking and Interaction Analysis for H3R

Molecular docking studies have been performed for photoswitchable ligands like this compound to gain insights into their binding modes and the molecular mechanisms underlying the observed affinity changes upon isomerization nih.govacs.org.

Docking of this compound (referred to as compound 33 in some studies) into H3R homology models has revealed potential binding modes nih.govacs.org. These studies suggest that the ligand may form ionic interactions with specific residues in the transmembrane helices of the H3R, such as D1143.32 or E2065.46 nih.govacs.org.

Ligand-protein docking aims to predict the optimal position and orientation of a ligand within the binding site of a protein, providing information about key interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions nih.govwikipedia.org.

Structure-Activity Relationship (SAR) Elucidation and Predictive Modeling

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and involve exploring how changes in a molecule's structure affect its biological activity numberanalytics.comcollaborativedrug.comoncodesign-services.com. In the context of photoswitchable ligands like this compound, SAR exploration has been crucial in developing compounds with desired photochromic properties and target affinities nih.govacs.org.

SAR studies on a series of photoswitchable compounds, including this compound, have helped identify structural features that contribute to their binding affinity for the H3R and the magnitude of the affinity shift upon photoisomerization nih.govacs.org.

Computational SAR methods and predictive modeling, often employing machine learning, can be used to predict the biological activity of new compounds based on their chemical structure and data from experimental SAR studies collaborativedrug.comoncodesign-services.com. These models can aid in prioritizing compounds for synthesis and testing.

Virtual Screening Approaches in Photoswitchable Ligand Design

Virtual screening (VS) is a computational technique used to search large libraries of chemical compounds in silico to identify potential ligands for a specific biological target nih.govnih.gov. This approach can significantly accelerate the drug discovery process nih.govnih.gov.

In the design of photoswitchable ligands, virtual screening approaches can be employed to identify molecules with suitable scaffolds that can be modified to incorporate a photoswitchable moiety while maintaining or improving target interaction acs.orgresearchgate.net.

Computational platforms and workflows have been developed to facilitate the design and structure-based virtual screening of potential new photoswitchable molecules acs.orgresearchgate.net. These platforms can leverage existing bioactivity data and apply molecular transformations to known ligands to generate novel photoswitchable compound ideas acs.orgresearchgate.net. Virtual screening of photoswitches can be computationally intensive, and machine learning approaches are being explored to accelerate this process mit.edu.

Biosensor-Based Assays for H3R Conformational Dynamics

Biosensor-based assays, particularly those utilizing resonance energy transfer (RET) techniques like Bioluminescence Resonance Energy Transfer (BRET), have become valuable tools for studying the dynamic conformational changes of G protein-coupled receptors (GPCRs), including the histamine H3 receptor (H3R), in real time and in living cells. These methods offer advantages over traditional approaches by providing insights into receptor activation and deactivation processes at a molecular level. researchgate.netresearchgate.netresearchgate.netmdpi.comberthold.com

Application of Bioluminescence Resonance Energy Transfer (BRET) Biosensors

BRET is a biophysical technique that enables the real-time monitoring of protein-protein interactions and conformational changes in living cells. researchgate.netberthold.comnih.gov It relies on the non-radiative energy transfer between a bioluminescent donor (typically a luciferase) and a fluorescent acceptor protein when they are in close proximity, usually within 10 nm. berthold.comnih.gov The energy transfer results in the emission of light at the acceptor's characteristic wavelength, and the ratio of acceptor emission to donor emission (BRET ratio) serves as a quantitative measure of the proximity and interaction between the tagged proteins. berthold.comnih.govnih.gov

In the context of H3R research, BRET biosensors have been developed to visualize the receptor's activation through real-time structural changes. researchgate.netresearchgate.net These biosensors often involve fusing a bioluminescent donor (such as NanoLuc) and a fluorescent acceptor (like HaloTag labeled with a fluorophore) to specific regions of the H3R or to proteins that interact with the receptor upon activation. mdpi.compromega.com Changes in the conformational state of the H3R upon ligand binding alter the distance and/or orientation between the donor and acceptor, leading to a change in the BRET signal. berthold.comnih.gov

This compound, a photoswitchable H3R antagonist, has been explored for its compatibility with BRET-based H3R biosensors. researchgate.netresearchgate.net As a photoswitchable ligand, this compound contains an azobenzene (B91143) moiety that allows it to undergo reversible photoisomerization upon illumination at specific wavelengths (e.g., 360 nm). researchgate.netacs.orgacs.org This photoisomerization can lead to significant changes in the ligand's binding affinity for the H3R. researchgate.netacs.org

Studies have evaluated the use of BRET-based H3R biosensors in conjunction with photoswitchable ligands like this compound to investigate dynamic receptor modulation. researchgate.netresearchgate.net The ability of this compound to swiftly and reversibly photoisomerize and exhibit altered H3R binding affinities upon illumination makes it a suitable tool for real-time studies of H3R signaling dynamics. researchgate.netacs.orgacs.org By using BRET biosensors sensitive to H3R conformational changes, researchers can potentially monitor how the photoisomerization of this compound influences the receptor's conformation in real time in living cells. researchgate.netresearchgate.netmdpi.com

While the provided information highlights the development and characterization of photoswitchable ligands like this compound and the application of BRET biosensors for H3R conformational dynamics, specific detailed data tables directly showing BRET signals modulated by this compound photoisomerization were not explicitly present in the search results. However, the research indicates that these tools are being utilized together to study dynamic H3R pharmacology. researchgate.netresearchgate.net The principle involves observing changes in the BRET ratio of the H3R biosensor as this compound is switched between its isomers using light, thereby inducing changes in its interaction with the receptor and subsequent conformational shifts.

The use of NanoBRET, a specific BRET platform utilizing NanoLuc luciferase as the donor and a HaloTag protein labeled with a red-shifted fluorophore as the acceptor, has been applied to develop a conformational H3R biosensor. mdpi.compromega.com This NanoBRET-based sensor has been shown to detect both agonism and inverse agonism on living cells by reporting real-time conformational dynamics of the H3R. researchgate.netmdpi.com The compatibility of such a biosensor with photoswitchable ligands like this compound allows for the investigation of dynamic photomodulation of H3R activation. researchgate.netresearchgate.net

The research involving this compound and BRET biosensors contributes to an advanced understanding of H3R pharmacology by providing a means to study the kinetics and dynamics of ligand-receptor interactions and resulting conformational changes with high temporal control through the use of light-sensitive ligands. researchgate.netresearchgate.netacs.orgacs.org

Vuf14862 As a Chemical Biology Tool for Mechanistic Elucidation

Spatiotemporal Dissection of H3R-Mediated Cellular Signaling Pathways

VUF14862 functions as a photoswitchable H3R antagonist. medchemexpress.commedchemexpress.com Its affinity for the H3R changes significantly upon illumination with specific wavelengths of light. researchgate.netacs.org Specifically, this compound shows over 10-fold increased binding affinity for H3R upon irradiation at 360 nm, corresponding to its cis configuration. medchemexpress.comresearchgate.netacs.org This light-dependent change in affinity allows for the dynamic modulation of H3R activity. researchgate.netacs.org

The ability to rapidly and reversibly switch the activity of this compound using light enables researchers to investigate the temporal dynamics of H3R-mediated signaling pathways in real-time. researchgate.netacs.org By applying light to specific areas, it is also possible to achieve spatial control over H3R modulation, allowing for the dissection of signaling events in defined cellular regions. researchgate.netacs.org This is particularly useful for studying GPCRs, which initiate diverse signaling pathways via canonical G protein-dependent and noncanonical arrestin-dependent mechanisms. acs.org

This compound, along with VUF14738, has been described as a robust and fatigue-resistant photoswitchable GPCR antagonist suitable for spatiotemporal studies of H3R signaling. researchgate.netacs.orgresearchgate.netacs.org Real-time electrophysiology experiments using oocytes have confirmed the dynamic photomodulation of H3R activation in repeated second-scale cycles using these ligands. researchgate.netacs.org

Contributions to Fundamental Understanding of GPCR Photopharmacology and Ligand-Receptor Interactions

This compound's development and characterization contribute significantly to the fundamental understanding of GPCR photopharmacology and ligand-receptor interactions. As a photoswitchable ligand incorporating an azobenzene (B91143) unit, this compound demonstrates how integrating photoisomerizable moieties into a ligand structure can enable light-controlled biological activity. researchgate.netacs.orgctdbase.org

Its bidirectional photoswitching property, where different light wavelengths induce distinct photoisomers with varying affinities for the H3R, provides a system for studying the impact of ligand conformation on receptor binding and function. researchgate.netacs.org this compound is noted as a cis-on antagonist of the H3R, meaning its antagonist activity is higher in the cis configuration induced by light. researchgate.net This contrasts with many photoswitchable ligands that are more active in their thermodynamically stable trans isomer. researchgate.net

Molecular modeling studies performed for photoswitchable H3R ligands, including compounds related to this compound, have provided insights into potential binding modes within the H3R. acs.org These studies suggest that ligands can form ionic interactions with residues like D114 and E206 in the transmembrane helices. acs.org The binding modes of different isomers can vary, influencing interactions with residues in the extracellular vestibule. acs.org Understanding these structural aspects is crucial for the rational design of future photoswitchable GPCR ligands. The development of photoswitchable ligands targeting GPCRs represents a significant advance in the field, allowing for modulation and understanding of GPCR signaling with greater spatiotemporal control than traditional pharmacological approaches. researchgate.netcsic.esresearchgate.net

Advancing Precision Control in Chemical Biology

The use of this compound exemplifies how chemical biology tools can advance precision control in biological research. By employing light as an external stimulus, this compound allows for the precise activation or deactivation of H3R activity with high spatial and temporal resolution. researchgate.netacs.orgresearchgate.net This level of control is difficult to achieve with conventional pharmacological agents, which typically exert their effects broadly and are limited by diffusion and metabolic rates.

Photopharmacology, as demonstrated by this compound, enables researchers to precisely time the onset and offset of receptor modulation, allowing for the study of dynamic biological processes. researchgate.netacs.orgresearchgate.net The ability to deliver the "drug action" with patterned light to specific locations further enhances the precision, enabling the dissection of complex biological systems at a refined level. acs.org

This compound's characteristics, such as its stability and fatigue resistance, are important for reliable and repeatable experiments requiring precise control over extended periods. medchemexpress.comresearchgate.netacs.org The development of such robust photoswitchable tools is crucial for advancing chemical biology approaches aimed at understanding biological processes at the molecular level and developing new therapeutic strategies. sigmaaldrich.comuniversiteitleiden.nl

Future Research Directions and Translational Perspectives in Preclinical Studies

Development of Novel Photoswitchable H3R Ligands with Enhanced Properties

Future research will likely focus on the development of novel photoswitchable H3R ligands that build upon the foundation laid by compounds like VUF14862. This includes designing ligands with improved light sensitivity, photoswitching efficiency, and kinetics. researchgate.net Strategies such as deuteration of azobenzene (B91143) photoswitches are being explored as a general means to enhance these properties with minimal alteration to the ligand's core structure. researchgate.net The goal is to create a broader toolbox of light-operated molecular tools for various GPCRs to understand fundamental biological aspects like signaling, subcellular localization, and anatomical distribution. csic.es Computational platforms are also being developed to assist in the design and virtual screening of novel photoswitchable ligands with improved photopharmacological properties and increased binding affinity shifts upon illumination. acs.org

Exploration of this compound in Diverse Preclinical Animal Models to Study H3R-Related Biological Processes (e.g., neuronal function, immunology)

This compound's ability to provide spatiotemporal control over H3R activity makes it a valuable tool for exploring the receptor's role in various biological processes in preclinical animal models. acs.orgresearchgate.net

Neuronal Function: The H3R is predominantly expressed in the central nervous system (CNS) and is involved in neuronal signaling. medchemexpress.comresearchgate.net this compound can be used in animal models to precisely investigate the impact of H3R modulation on neuronal circuits, synaptic plasticity, and behavior. mdpi.comfrontiersin.orgnih.gov This could involve studying its effects in models of neurological disorders where H3R is implicated. frontiersin.orgmdpi.com

Immunology: this compound's pathway is listed as including immunology/inflammation. medchemexpress.com Although H3R expression is low in peripheral tissues, it is found in neuronal mast cells and eosinophils. guidetopharmacology.org Preclinical animal models, including humanized mouse models, are essential tools for studying the human immune system and evaluating novel immunotherapies and the mechanisms of autoimmune and inflammatory responses. cuanschutz.edujax.orgplos.orgmdpi.comtaconic.com this compound could be utilized in such models to explore the specific roles of H3R in immune cell function and inflammatory processes with high spatiotemporal control.

Integration of this compound with Other Advanced Methodologies for Multifaceted Biological Control

The utility of this compound can be enhanced by integrating its use with other advanced methodologies. This could involve combining photopharmacology with techniques such as optogenetics, advanced imaging, and biosensors to achieve more complex and precise control and monitoring of biological systems. csic.esresearchgate.net For instance, using conformational biosensors alongside photoswitchable ligands allows for the assessment of ligand properties directly at the level of receptor conformation. acs.org This integration can provide deeper insights into the molecular mechanisms underlying H3R function and its interactions with ligands.

Elucidation of Broader Biological Contexts for Photopharmacological Modulation of GPCRs

Studies on this compound contribute to the broader understanding of photopharmacological modulation of GPCRs. By providing a precise tool to control H3R activity, research with this compound can help elucidate the biological consequences of modulating GPCRs with high spatiotemporal resolution. csic.esresearchgate.netresearchgate.netnih.govacs.org This is crucial for understanding the complex roles of GPCRs in various physiological and pathological processes and can inform the development of new therapeutic strategies. csic.esresearchgate.netnih.govacs.org

Innovations in Photopharmacology Driven by Studies on Azobenzene-Based GPCR Ligands

This compound, as an azobenzene-based photoswitchable H3R ligand, contributes to the ongoing innovations in photopharmacology. Azobenzene derivatives are commonly used photoswitches in biological applications due to their favorable physicochemical properties and the ability to tune their photoisomerization rates. csic.es Research on the kinetic basis for the design of azobenzene-based ligands and the mechanistic insights into their light-driven control of GPCR activity are driving the development of more efficient and effective photoswitchable tools. nih.govacs.orgresearchgate.netnih.gov Studies like those on this compound help refine the design principles for creating photoswitchable ligands with desired properties, such as improved affinity shifts upon illumination and stability. acs.orgacs.org

Q & A

Q. What guidelines should govern collaborative studies involving this compound with industrial partners?

  • Methodological Answer : Draft a material transfer agreement (MTA) specifying data ownership, publication rights, and IP clauses. Use dual-blind testing for critical assays (e.g., industrial partner validates academic findings independently). Adhere to COPE guidelines for authorship attribution and conflict-of-interest disclosures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.